

Comparative Analysis of Tetrahydro-2H-thiopyran-4-ol Derivatives in Preclinical Research

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Compound of Interest

Compound Name: *Tetrahydro-2H-thiopyran-4-ol*

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A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo activities of novel **Tetrahydro-2H-thiopyran-4-ol** derivatives. This report details their therapeutic potential across various disease models, including parasitic infections, cancer, and bacterial infections, providing a comparative analysis against established agents and outlining key experimental methodologies.

This guide synthesizes preclinical data on a range of **Tetrahydro-2H-thiopyran-4-ol** derivatives, offering a comparative look at their biological performance. The derivatives have demonstrated significant potential in diverse therapeutic areas, including as anti-kinetoplastid agents, novel anticancer therapeutics, and potent antibacterials. This report presents quantitative data from these studies in a clear, comparative format, details the experimental protocols utilized, and visualizes key biological pathways and workflows to aid in the understanding of their mechanisms of action and experimental design.

Performance Comparison of Tetrahydro-2H-thiopyran-4-ol Derivatives

The biological activities of various **Tetrahydro-2H-thiopyran-4-ol** derivatives have been evaluated across several studies. The following tables summarize the quantitative data from these evaluations, comparing their efficacy against different cell lines, parasites, and bacteria, alongside relevant comparator compounds where available.

Table 1: Anti-Kinetoplastidal Activity of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one Derivatives

Compound	Target Organism	IC50 (µM)	CC50 (hMRC-5 fibroblasts, µM)	Selectivity Index (SI = CC50/IC50)
Diaryl-4H-tetrahydro-thiopyran-4-one Sulfoxide Derivative	Trypanosoma brucei brucei	Maintained Potency	Less toxic than parent compound	High
Diaryl-4H-tetrahydro-thiopyran-4-one Sulfone Derivative	Trypanosoma cruzi	Maintained Potency	Less toxic than parent compound	High
Parent Diarylideneacetones (DAAs)	Leishmania infantum	Micromolar to submicromolar	More toxic	Lower

Data synthesized from studies indicating that S-oxidation to sulfoxides and sulfones reduces host cell toxicity while maintaining anti-trypanosomal potency.[\[1\]](#)

Table 2: Anticancer Activity of Tetrahydro-pyran/thiopyran Derivatives

Compound	Cancer Cell Line	Assay	IC50 (nM)	In Vivo Model	Tumor Growth Inhibition	Comparat or (TGI)
Compound 16w (quinoline derivative)	H22 (Hepatocellular Carcinoma)	SMAD2/3 phosphorylation	12	H22 Xenograft	79.6%	Sorafenib (synergistic effect)
Compound 16w (quinoline derivative)	H22 (Hepatocellular Carcinoma)	Cell viability	65	H22 Xenograft	79.6%	Sorafenib (synergistic effect)
Compound 13	T47D (Mammary Cancer)	Cytotoxicity	160	-	-	-
Compound 17c	Lung and Mammary Cancer	Cell viability	< 10,000	-	-	-
Compound 4 (2-thioxoimida zolidin-4-one derivative)	HepG2 (Hepatocellular Carcinoma)	Cytotoxicity	17	SEC-carcinoma	Promising anti-cancer activity	5-Fluorouracil (IC50 = 5,180 nM)

Data compiled from studies on novel TGF- β type 1 receptor inhibitors and other cytotoxic derivatives.[2][3][4]

Table 3: Antimicrobial Activity of Tetrahydro-2H-thiopyran-4-one Derivatives

Compound Class	Target Organism	MIC (µg/mL)
Thiazole/Selenazole derivatives	Candida spp.	1.95 - 15.62
Thiazole/Selenazole derivatives	Gram-positive bacteria	7.81 - 62.5
N-acylated oxazolidinone derivatives	Haemophilus influenzae	Potent activity
N-acylated oxazolidinone derivatives	Moraxella catarrhalis	Enhanced activity

MIC (Minimum Inhibitory Concentration) values highlight the potent antifungal and antibacterial properties of these derivatives.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Anti-Kinetoplastidal Assays

- **Parasite Culture:** Trypanosoma brucei brucei, Trypanosoma cruzi, and various Leishmania species were cultured in appropriate media supplemented with fetal calf serum.
- **Drug Susceptibility Assay:** Assays were performed in 96-well plates where parasites were exposed to serial dilutions of the test compounds.
- **IC50 Determination:** After a 72-hour incubation, parasite viability was assessed using a resazurin-based assay. The IC50 value, the concentration of a drug that inhibits 50% of parasite growth, was determined by fluorescence measurement.
- **Cytotoxicity Assay:** Human MRC-5 fibroblast cells were used to assess the cytotoxicity of the compounds. The methodology is similar to the parasite susceptibility assay, and the CC50 (cytotoxic concentration for 50% of cells) was determined.

- Selectivity Index (SI): The SI was calculated as the ratio of CC50 to IC50 to determine the compound's selectivity for the parasite over host cells.[1]

In Vitro Anticancer Assays

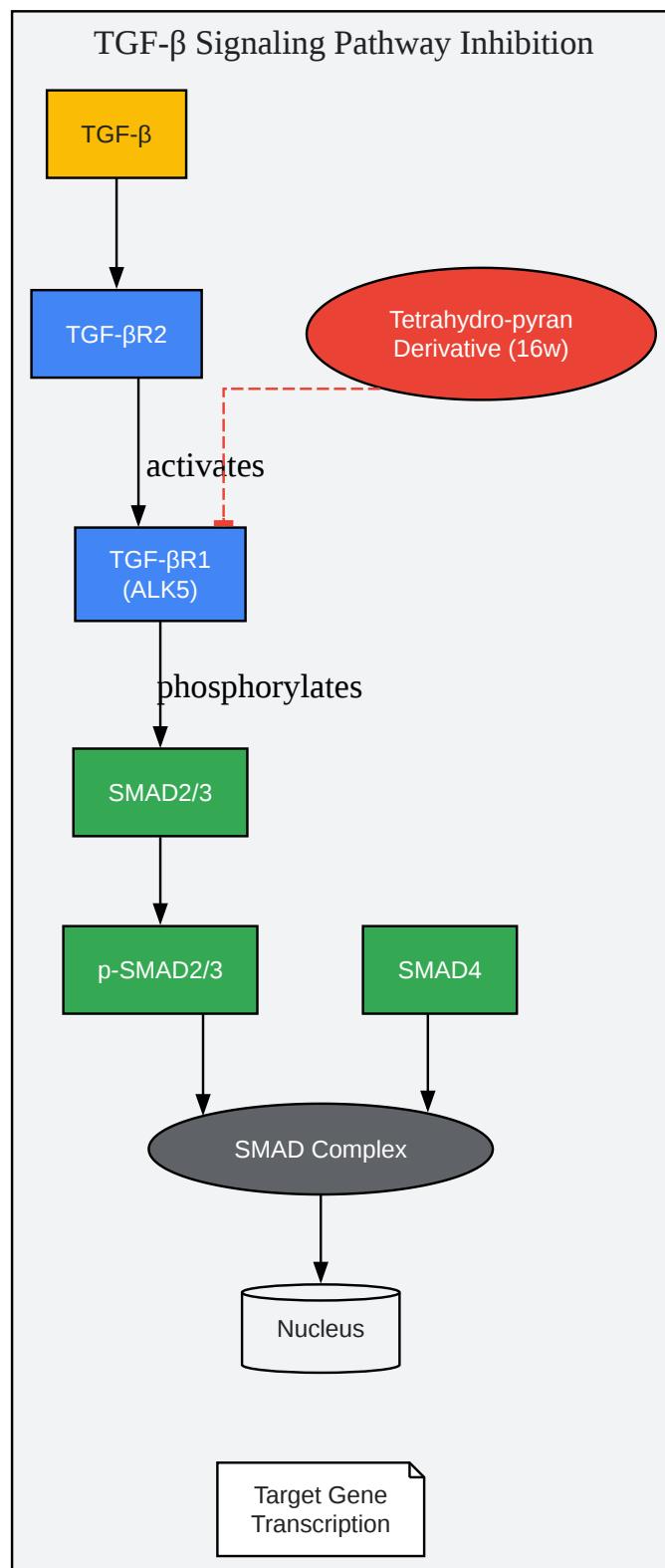
- Cell Culture: Human cancer cell lines (e.g., H22, HepG2, T47D) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
- Cell Viability (MTT) Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT reagent was added, and the resulting formazan crystals were dissolved in a solvent. Absorbance was measured to determine cell viability and calculate the IC50 value.[4]
- SMAD2/3 Phosphorylation Assay: Cells were treated with the test compounds, and the levels of phosphorylated SMAD2/3 were quantified using methods such as Western blotting or ELISA to assess the inhibition of the TGF- β signaling pathway.[3]
- Apoptosis Assay: Apoptosis induction was evaluated using techniques like Annexin V-FITC/propidium iodide staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[4]

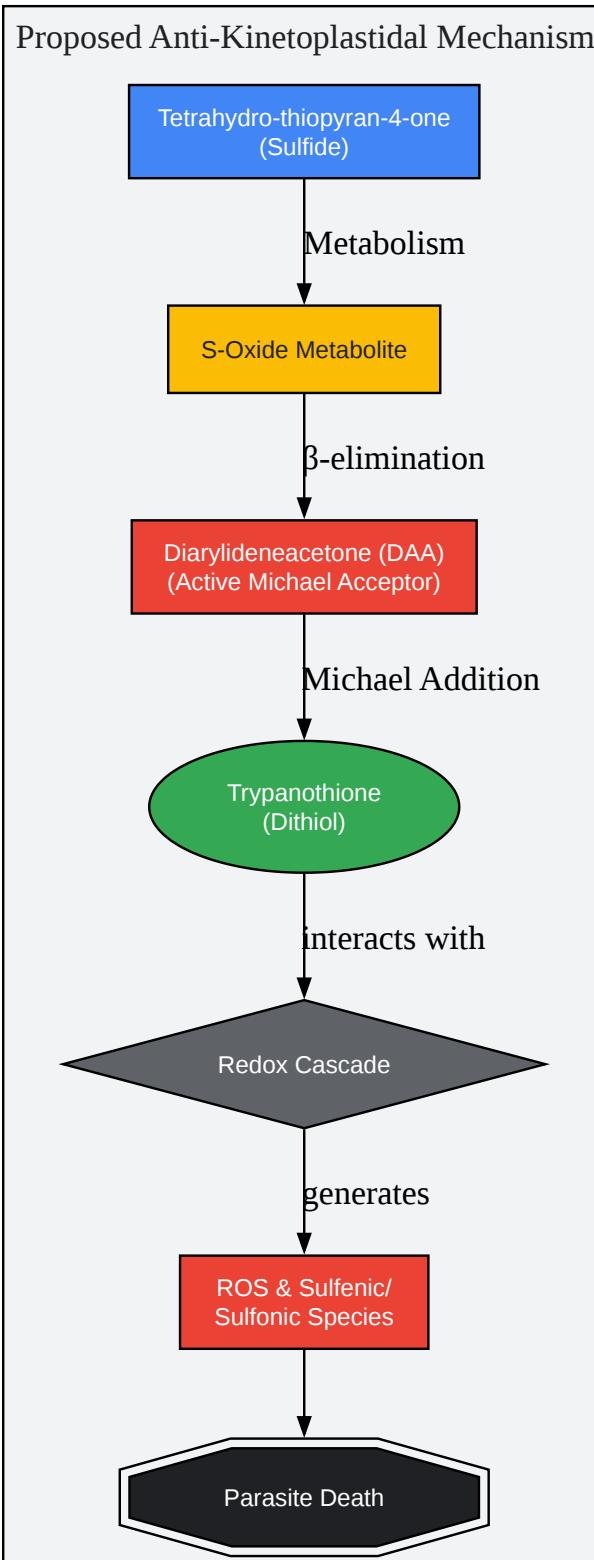
In Vivo Xenograft Model for Anticancer Activity

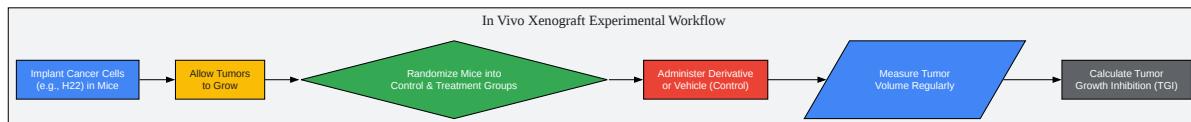
- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., H22) were subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The test compound was administered orally or via another appropriate route at a specified dose and schedule.
- Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
- Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.[3]

Visualizing Mechanisms and Workflows

To further elucidate the context of these findings, the following diagrams illustrate key signaling pathways and experimental processes described in the research.







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